
7-Méthoxy-1H-1,6-naphthyridin-4-one
Vue d'ensemble
Description
7-Methoxy-1H-1,6-naphthyridin-4-one, also known as MN, is a heterocyclic compound with potential applications in various fields. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.175 .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-1H-1,6-naphthyridin-4-one consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,6-naphthyridines have been explored extensively . These include one-pot domino sequential reactions to construct dibenzo fused-1,6-naphthyridines using palladium as a catalyst .Applications De Recherche Scientifique
Propriétés anticancéreuses
Les 1,6-naphthyridines, y compris la 7-Méthoxy-1H-1,6-naphthyridin-4-one, ont été identifiées comme ayant des propriétés anticancéreuses potentielles. Elles sont étudiées pour leur efficacité en chimiothérapie anticancéreuse en raison de leur activité pharmacologique .
Activité anti-VIH
Ces composés sont également prometteurs dans les traitements anti-VIH. Leur structure permet le développement de nouveaux médicaments capables de lutter contre le virus VIH avec moins d'effets secondaires .
Applications antimicrobiennes
Les propriétés antimicrobiennes des 1,6-naphthyridines en font des candidats appropriés pour le développement de nouveaux médicaments antibactériens et antiviraux .
Utilisations analgésiques et anti-inflammatoires
Leurs activités analgésiques et anti-inflammatoires sont étudiées pour une utilisation potentielle dans la gestion de la douleur et le contrôle de l'inflammation .
Effets antioxydants
Les effets antioxydants de ces composés sont également étudiés, ce qui pourrait conduire à de nouveaux traitements pour les maladies causées par le stress oxydatif .
Analogues de ribonucléosides fluorescents
Les chercheurs étudient l'utilisation de la This compound comme nucléobase fluorescente dans les analogues de ribonucléosides. Cela pourrait avoir des applications en imagerie biologique et en diagnostics .
Synthèse et réactivité
Les stratégies de synthèse et la réactivité des 1,6-naphthyridines avec divers réactifs sont cruciales pour le développement de nouveaux composés ayant les propriétés souhaitées pour différentes applications scientifiques .
Mécanisme D'action
Target of Action
The primary target of 7-Methoxy-1H-1,6-naphthyridin-4-one is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a critical component in the transmission of the FGF19 signaling pathway, which plays a significant role in hepatocellular carcinoma .
Mode of Action
It is known that the compound interacts with its target, fgfr4, leading to changes in the fgf19 signaling pathway
Biochemical Pathways
The compound affects the FGF19 signaling pathway, which is transmitted through FGFR4 . This pathway is crucial in hepatocellular carcinoma, suggesting that the compound may have potential applications in cancer treatment
Pharmacokinetics
The compound’s molecular weight of 176175 suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Given its interaction with fgfr4 and the fgf19 signaling pathway, it is likely that the compound has an impact on cell growth and proliferation, particularly in the context of hepatocellular carcinoma .
Analyse Biochimique
Biochemical Properties
7-Methoxy-1H-1,6-naphthyridin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions. Additionally, 7-Methoxy-1H-1,6-naphthyridin-4-one can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .
Cellular Effects
The effects of 7-Methoxy-1H-1,6-naphthyridin-4-one on cells are multifaceted. It can induce apoptosis, a programmed cell death process, in cancer cells, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Furthermore, 7-Methoxy-1H-1,6-naphthyridin-4-one can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 7-Methoxy-1H-1,6-naphthyridin-4-one exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades . Additionally, 7-Methoxy-1H-1,6-naphthyridin-4-one can intercalate into DNA, causing structural changes that affect replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1H-1,6-naphthyridin-4-one can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to 7-Methoxy-1H-1,6-naphthyridin-4-one can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-1,6-naphthyridin-4-one vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for 7-Methoxy-1H-1,6-naphthyridin-4-one needs to be carefully determined to maximize its efficacy while minimizing potential side effects.
Metabolic Pathways
7-Methoxy-1H-1,6-naphthyridin-4-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be excreted through the kidneys. The interaction of 7-Methoxy-1H-1,6-naphthyridin-4-one with metabolic enzymes can affect its bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 7-Methoxy-1H-1,6-naphthyridin-4-one is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 7-Methoxy-1H-1,6-naphthyridin-4-one in specific tissues can influence its therapeutic effects and toxicity.
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-1,6-naphthyridin-4-one is crucial for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and RNA . It may also be found in the cytoplasm, where it can modulate the activity of various enzymes and proteins . Post-translational modifications and targeting signals may direct 7-Methoxy-1H-1,6-naphthyridin-4-one to specific subcellular compartments, affecting its overall function and efficacy .
Propriétés
IUPAC Name |
7-methoxy-1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADPYHKTKLDHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=O)C=CNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705263 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952138-18-0 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

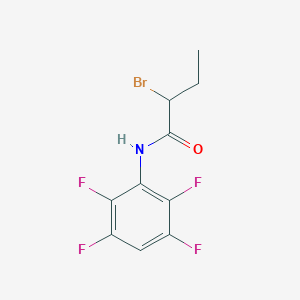

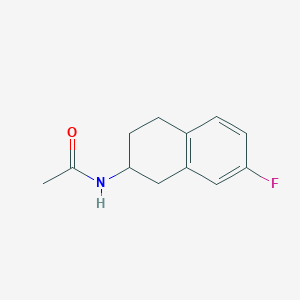
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
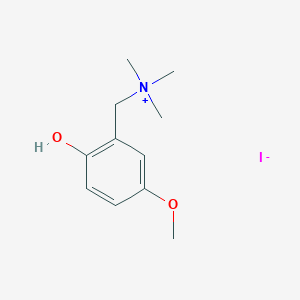
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)
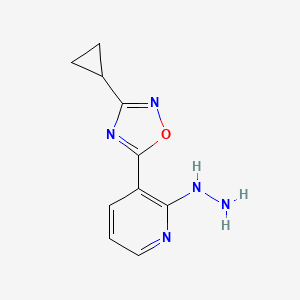
![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)
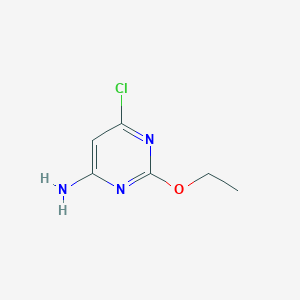
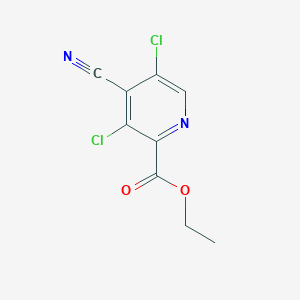
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)
